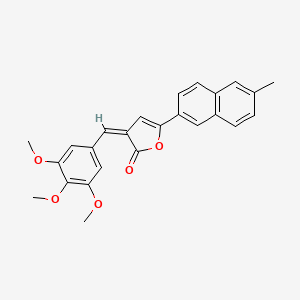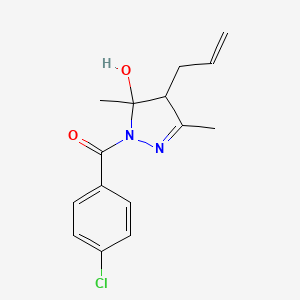![molecular formula C18H18N4OS4 B4961673 4,4,7,8-tetramethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4961673.png)
4,4,7,8-tetramethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Research on the synthesis of related heterocyclic derivatives, such as quinoline and triazole compounds, typically involves multistep chemical reactions, including condensation, cyclization, and functionalization steps. For instance, the synthesis of triazolo and pyrazolo derivatives of quinoline nucleus involves treatment with hydrazines, carbon disulfide, and acetylacetate, leading to various heterocyclic frameworks (Sharba, Hassan, & Hassan, 2016).
Molecular Structure Analysis
The molecular structure analysis of such compounds is critical for understanding their chemical behavior and potential applications. Techniques like NMR spectroscopy, X-ray crystallography, and computational modeling are commonly used to elucidate the structures of synthesized compounds. These analyses reveal the presence of multiple heterocyclic rings and substituent effects on the overall molecular architecture.
Chemical Reactions and Properties
Quinoline derivatives exhibit a range of chemical reactions, including cycloadditions, substitutions, and redox reactions, influenced by their unique structural features. For example, the cycloaddition reactions of 4,4-dimethyl-4,5-dihydro-1,2-dithiolo[3,4-c]quinoline-1-thiones with acetylenic dipolarophiles have been studied, showing variations in reaction rates and product formation depending on the electron-deficiency of the triple bond (Shikhaliev et al., 1999).
Eigenschaften
IUPAC Name |
1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS4/c1-9-5-11-12(6-10(9)2)22(13(23)7-25-17-19-8-20-21-17)18(3,4)15-14(11)16(24)27-26-15/h5-6,8H,7H2,1-4H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYXCVOMWKGGFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CSC4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,7,8-tetramethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(dipropylamino)methyl]-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4961595.png)

![4-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B4961611.png)
![4-[(4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4961612.png)
![rel-(2R,3R)-3-{methyl[3-(4-morpholinyl)propyl]amino}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4961622.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4961638.png)
![2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B4961647.png)
![N-[1-[(isobutylamino)carbonyl]-2-(3-methyl-2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B4961660.png)

![5-methyl-N-(2-methylphenyl)-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4961667.png)
![1-ethoxy-4-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4961670.png)

![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B4961689.png)